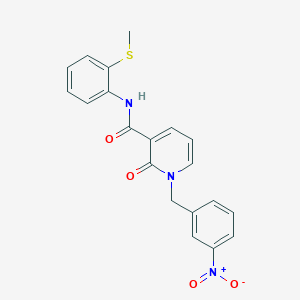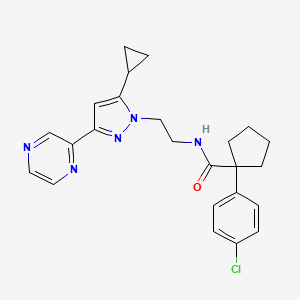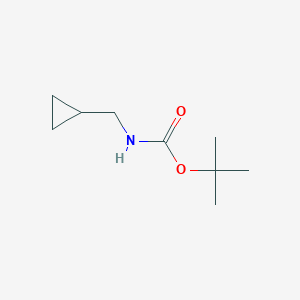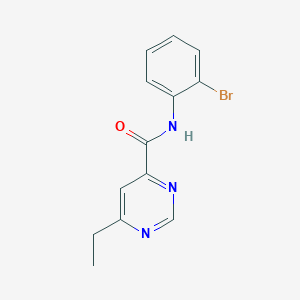
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. The structure of this compound features a dihydropyridine core, which is known for its importance in medicinal chemistry, particularly in the development of calcium channel blockers.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis
The synthesis begins with the preparation of the dihydropyridine core. This is typically achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate.
The nitro group can be introduced via nitration of a suitable precursor, such as a benzyl derivative, under acidic conditions.
The methylthio group can be incorporated through a nucleophilic substitution reaction, using a thiol derivative.
Reaction Conditions
Typical reaction conditions may include temperatures ranging from 0°C to 100°C, depending on the step.
Solvents such as ethanol, dichloromethane, or acetonitrile are commonly used.
Catalysts and reagents like sodium hydride or potassium carbonate may be employed to facilitate certain steps.
Industrial Production Methods
Industrial production would scale up the synthetic routes with adjustments for efficiency and safety.
Continuous flow chemistry might be utilized to enhance reaction rates and yields.
Advanced purification techniques, such as column chromatography and recrystallization, ensure the compound's purity on an industrial scale.
化学反应分析
Types of Reactions It Undergoes
Oxidation
The compound may undergo oxidation reactions, particularly at the sulfur and dihydropyridine moieties.
Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction
Reduction reactions can target the nitro group, converting it to an amine.
Reagents like lithium aluminum hydride or catalytic hydrogenation are used for this purpose.
Substitution
Nucleophilic or electrophilic substitution reactions may occur on the aromatic rings.
Halogenation or nitration reactions can introduce new substituents to the phenyl rings.
Common Reagents and Conditions
Reagents such as Grignard reagents or organolithium compounds for nucleophilic additions.
Acids like sulfuric acid or Lewis acids for electrophilic aromatic substitutions.
Major Products Formed from These Reactions
Oxidation can produce sulfoxides or sulfones.
Reduction leads to amines or other reduced derivatives.
Substitution reactions yield various substituted aromatic compounds.
科学研究应用
Chemistry
Investigated for its potential use as a building block in organic synthesis.
Studied for its reactivity and stability under various chemical conditions.
Biology
Medicine
The dihydropyridine core is a key feature in many calcium channel blockers, suggesting potential cardiovascular applications.
May be explored for its therapeutic effects in other medical conditions.
Industry
Potential use in the development of new materials or as an intermediate in the synthesis of complex molecules.
作用机制
The compound's mechanism of action is likely related to its interaction with specific molecular targets, such as calcium channels.
It may modulate these channels by binding to them and altering their function, leading to physiological effects.
Other pathways may include interactions with enzymes or receptors involved in cellular signaling.
相似化合物的比较
Nifedipine: : Another dihydropyridine-based calcium channel blocker, well-known in the medical field.
Amlodipine: : Similar to nifedipine but with a longer duration of action.
Isradipine: : Yet another compound with a dihydropyridine core, used in treating hypertension.
List of Similar Compounds
Nifedipine
Amlodipine
Isradipine
Felodipine
属性
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-10-3-2-9-17(18)21-19(24)16-8-5-11-22(20(16)25)13-14-6-4-7-15(12-14)23(26)27/h2-12H,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFVJJQRORKENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2664822.png)
![2-methoxy-N-(3-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2664823.png)

![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2664826.png)

![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)

![2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2664836.png)
![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
